Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 82845-26-9
VCID: VC18462042
InChI: InChI=1S/C8H8ClNO3/c1-4(11)10-6-2-5(9)7(12)3-8(6)13/h2-3,12-13H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-

CAS No.: 82845-26-9

Cat. No.: VC18462042

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- - 82845-26-9

Specification

CAS No. 82845-26-9
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name N-(5-chloro-2,4-dihydroxyphenyl)acetamide
Standard InChI InChI=1S/C8H8ClNO3/c1-4(11)10-6-2-5(9)7(12)3-8(6)13/h2-3,12-13H,1H3,(H,10,11)
Standard InChI Key KGCBARMEOBTNAI-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC8H8ClNO3\text{C}_8\text{H}_8\text{ClNO}_3
Molecular Weight201.61 g/mol
Density1.535 g/cm³
Boiling Point437°C at 760 mmHg
Flash Point218.1°C
LogP (Partition Coefficient)2.359

Spectroscopic and Computational Data

While explicit spectral data (e.g., NMR, IR) for Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- remains unreported in the literature, analogous compounds suggest characteristic absorption bands for hydroxyl (3200–3600 cm1^{-1}), amide carbonyl (1650–1750 cm1^{-1}), and aromatic C-Cl (550–850 cm1^{-1}) groups . Computational models predict a polar surface area of 73.05 Ų, indicating moderate solubility in polar solvents .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The primary route involves acylating 5-chloro-2,4-dihydroxyaniline with acetic anhydride or acetyl chloride under reflux conditions. This nucleophilic substitution reaction proceeds via intermediate formation of an acetylated aniline derivative, followed by dehydration to yield the amide bond. Typical reaction times span 12–24 hours, with yields averaging 60–75% after purification .

Microwave-Assisted Optimization

Building on methodologies from thiadiazole acetamide syntheses , microwave irradiation reduces reaction times to 30–40 minutes by enhancing molecular collision frequency. Solvent systems such as dimethylformamide (DMF) improve homogeneity, achieving yields exceeding 85% . This approach aligns with green chemistry principles by minimizing energy consumption and byproduct formation.

Table 2: Comparative Synthesis Metrics

ParameterConventional MethodMicrowave Method
Reaction Time22–24 hours30–40 minutes
Yield60–75%85–90%
SolventEthanolDMF
Energy ConsumptionHighLow

Physicochemical and Thermodynamic Properties

Stability and Reactivity

The compound’s melting point remains undocumented, though its high boiling point (437°C) and flash point (218.1°C) suggest thermal stability suitable for high-temperature applications . The LogP value of 2.359 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery systems .

Solubility and Formulation Considerations

Analytical and Characterization Challenges

Structural Elucidation

Future studies require comprehensive spectral characterization:

  • 1^1H NMR: Expected signals include a singlet for the acetamide methyl group (~2.1 ppm) and aromatic protons between 6.5–7.5 ppm .

  • IR Spectroscopy: Confirmation of amide I (C=O stretch) and hydroxyl bands .

  • Mass Spectrometry: High-resolution MS to verify the molecular ion peak at m/z 201.019 .

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